molecular formula C21H21BrN4O2S B2549808 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-29-6

5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2549808
CAS RN: 887221-29-6
M. Wt: 473.39
InChI Key: ADYYPZITQFBXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the bromophenyl group, furan moiety, and thiazolo[3,2-b][1,2,4]triazole core are present in the compounds discussed in the papers. These motifs are known for their potential in creating biologically active molecules, which could be useful in pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was achieved by reacting specific precursors in acetone, as described in the first paper . Similarly, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was carried out by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . These methods suggest that the synthesis of the compound would likely involve bromination, amine coupling, and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and MS . X-ray diffraction has been used to determine the crystal structure, which is supported by DFT calculations to optimize the molecular structure . The stability of the conformational isomers and the consistency with the X-ray diffraction data are important aspects of the molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that the compound might undergo. For example, the reaction of triazole-thiol with phenacyl bromides to synthesize thiazolo[3,2-b][1,2,4]triazoles suggests that bromine acts as a good leaving group in nucleophilic substitution reactions . The presence of the furan and bromophenyl groups in the compound also suggests potential for further functionalization through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The related compounds exhibit properties that are characteristic of their structure, such as crystallinity, which is analyzed through X-ray diffraction . The vibrational properties studied through FT-IR spectroscopy provide insights into the functional groups present . The antimicrobial and antiproliferative activities of similar compounds suggest that the compound may also possess biological activities .

Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including compounds structurally related to 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated their potential in antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized various azole compounds and evaluated their antimicrobial effectiveness, revealing significant activity against tested microorganisms. This suggests a promising area of application in combating microbial resistance through new antimicrobial agents (Başoğlu et al., 2013).

Electrochromic Properties

The incorporation of furan and thiazolo moieties into copolymers, as explored by Akpinar et al. (2013), has been shown to yield materials with intriguing electrochromic properties. These materials exhibit multichromic behaviors and low band-gap values, indicating their suitability for applications in electrochromic devices, which change color in response to electric stimuli. This research highlights the potential use of such compounds in the development of advanced materials for electronic and optoelectronic applications (Akpinar et al., 2013).

Antiviral and Antiproliferative Activities

Compounds with similar structural frameworks have also been investigated for their antiviral and antiproliferative activities. Khan et al. (2014) synthesized a series of triazolothiadiazole and triazolothiadiazine derivatives and evaluated their inhibitory activity against HIV and kinesin Eg5. The study indicated that some derivatives exhibited significant antiviral activity, suggesting potential applications in antiviral drug development (Khan et al., 2014).

Anti-Inflammatory and Anticonvulsant Activities

Research into thiazolo[3,2-b]-1,2,4-triazole derivatives, like those related to the compound , has shown promising anti-inflammatory and anticonvulsant activities. This indicates potential therapeutic applications in the treatment of inflammation and seizure disorders. Compounds synthesized in this category have been evaluated for their bioactivity, further supporting the diverse biological and pharmacological applications of these chemical structures (Tozkoparan et al., 1999).

properties

IUPAC Name

5-[(4-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2S/c1-13-8-10-25(11-9-13)17(14-4-6-15(22)7-5-14)18-20(27)26-21(29-18)23-19(24-26)16-3-2-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYYPZITQFBXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.